molecular formula C17H16N6O2S B10932987 7-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B10932987
M. Wt: 368.4 g/mol
InChI Key: NBLUQJBMQQKXIX-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a thiazole ring, and a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-METHOXYPHENYL)-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Triazolopyrimidine Core: This step often involves cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.

    Final Coupling: The final step involves coupling the methoxyphenyl group with the triazolopyrimidine-thiazole intermediate under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazolopyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine: The compound shows promise in medicinal chemistry for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking a specific metabolic pathway.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-(3-METHOXYPHENYL)-5-METHYL-N~6~-(1,3-THIAZOL-2-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

7-(3-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H16N6O2S/c1-10-13(15(24)22-17-18-6-7-26-17)14(23-16(21-10)19-9-20-23)11-4-3-5-12(8-11)25-2/h3-9,14H,1-2H3,(H,18,22,24)(H,19,20,21)

InChI Key

NBLUQJBMQQKXIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)NC4=NC=CS4

Origin of Product

United States

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